molecular formula C19H17IO6S B14304570 Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol CAS No. 120349-83-9

Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol

Cat. No.: B14304570
CAS No.: 120349-83-9
M. Wt: 500.3 g/mol
InChI Key: PIPVXDJZIWIUPI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol is a complex organic compound that combines the properties of benzenesulfonic acid and a substituted benzene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid typically involves the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction is as follows:

C6H6+H2SO4C6H5SO3H+H2O\text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} C6​H6​+H2​SO4​→C6​H5​SO3​H+H2​O

For the preparation of 4-iodo-5-phenylmethoxybenzene-1,3-diol, a multi-step synthetic route is required

Industrial Production Methods

Industrial production of benzenesulfonic acid involves large-scale sulfonation reactors where benzene is treated with sulfur trioxide in the presence of sulfuric acid. The process is carefully controlled to ensure high yield and purity of the product. The production of 4-iodo-5-phenylmethoxybenzene-1,3-diol on an industrial scale would require optimization of the synthetic route to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN_3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfonates.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the iodine and hydroxyl groups can engage in electrophilic and nucleophilic interactions, respectively. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.

    4-Iodophenol: Contains an iodine atom and a hydroxyl group on a benzene ring.

    Phenylmethoxybenzene: Contains a methoxy group attached to a benzene ring.

Uniqueness

Benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonic acid group, iodine atom, and hydroxyl groups in a single molecule allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

120349-83-9

Molecular Formula

C19H17IO6S

Molecular Weight

500.3 g/mol

IUPAC Name

benzenesulfonic acid;4-iodo-5-phenylmethoxybenzene-1,3-diol

InChI

InChI=1S/C13H11IO3.C6H6O3S/c14-13-11(16)6-10(15)7-12(13)17-8-9-4-2-1-3-5-9;7-10(8,9)6-4-2-1-3-5-6/h1-7,15-16H,8H2;1-5H,(H,7,8,9)

InChI Key

PIPVXDJZIWIUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2I)O)O.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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